

Flufenpyr-ethyl CAS number and molecular structure

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Compound of Interest

Compound Name: *Flufenpyr-ethyl*

Cat. No.: *B062188*

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Flufenpyr-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl, a potent herbicidal agent, operates through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole biosynthesis pathway in plants. This technical guide provides an in-depth overview of **Flufenpyr-ethyl**, including its chemical identity, molecular structure, and mechanism of action. It further details experimental methodologies for its synthesis, metabolism studies in mammalian systems, and analytical determination in environmental matrices. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using high-contrast, clear diagrams to facilitate understanding.

Chemical Identity and Molecular Structure

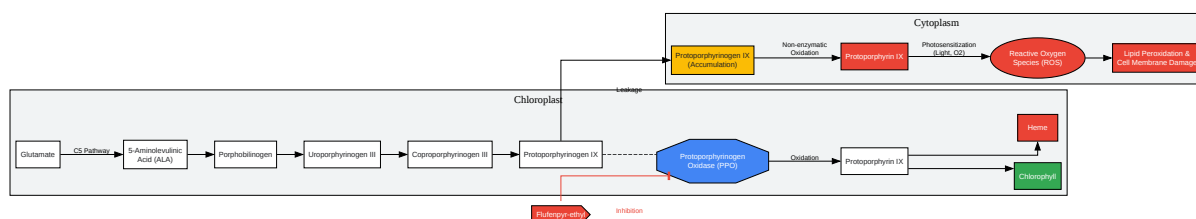
Flufenpyr-ethyl is the common name for the chemical compound ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate. Its unique molecular structure is fundamental to its biological activity.

Table 1: Chemical Identification of **Flufenpyr-ethyl**

Identifier	Value
CAS Number	188489-07-8[1]
Molecular Formula	C ₁₆ H ₁₃ ClF ₄ N ₂ O ₄ [1]
Molecular Weight	408.73 g/mol [1]
SMILES	CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
InChI	InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

Flufenpyr-ethyl exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and heme.[1] This inhibition disrupts the normal metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption of cell membranes, leading to rapid cell death.



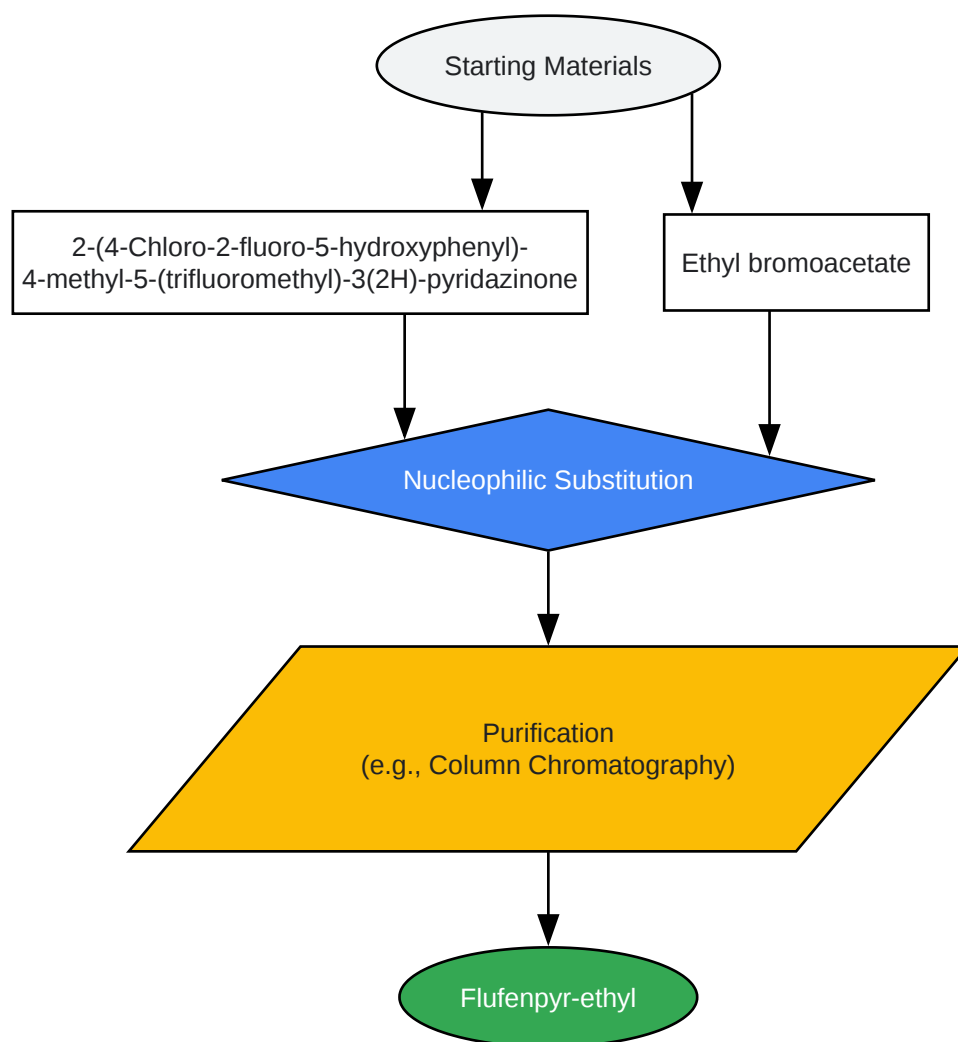
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Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by **Flufenpyr-ethyl**.

Experimental Protocols

Synthesis of Flufenpyr-ethyl

A general synthesis workflow for **Flufenpyr-ethyl** involves the reaction of a substituted phenylpyridazinone intermediate with an ethyl haloacetate. The following diagram outlines the key steps in this process.



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Caption: General Synthesis Workflow for **Flufenpyr-ethyl**.

A more detailed, though still generalized, experimental protocol is as follows:

- **Reaction Setup:** Dissolve the substituted phenyl-pyridazinone intermediate in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).
- **Deprotonation:** Add a strong base, such as sodium hydride, to the solution at room temperature to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.
- **Nucleophilic Substitution:** Cool the reaction mixture and add ethyl bromoacetate. The phenoxide attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide and forming the ether linkage.

- **Workup and Extraction:** After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like diethyl ether.
- **Purification:** Wash the organic layer with aqueous solutions to remove impurities and then dry it over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield pure **Flufenpyr-ethyl**.

Metabolism of Flufenpyr-ethyl in Rats

Studies on the metabolism of **Flufenpyr-ethyl** in rats have shown that the compound is extensively metabolized and excreted.[2]

Table 2: Excretion of ¹⁴C-**Flufenpyr-ethyl** in Rats (Single Oral Dose)[2]

Excretion Route	% of Administered Dose (Mean)
Urine	47.2 - 55.5
Feces	42.0 - 46.0
Total Recovery	93.2 - 97.5

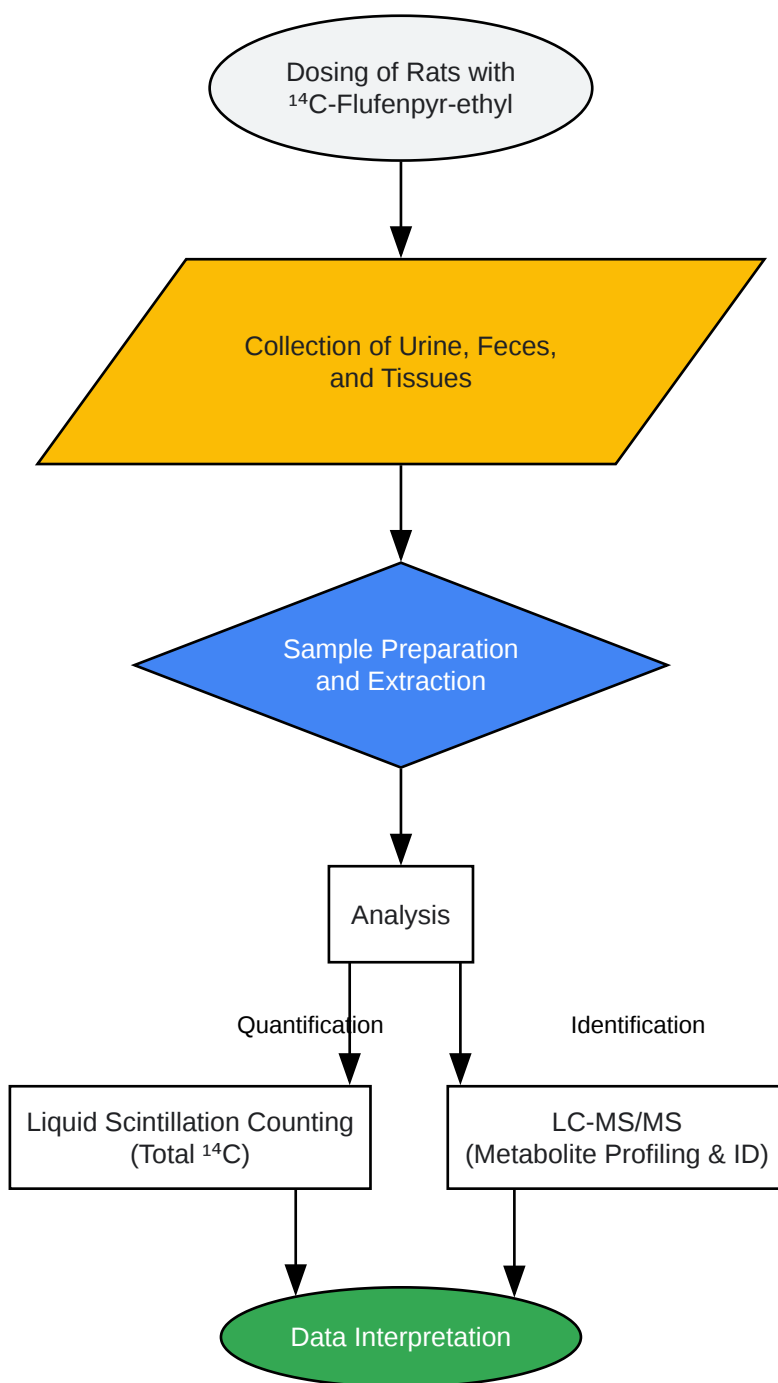
The primary metabolic transformations observed are ester hydrolysis and hydroxylation of the pyridazine ring methyl group.[2]

Table 3: Major Metabolites of **Flufenpyr-ethyl** in Rats[2]

Metabolite	Chemical Name
S-3153acid	[2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid
S-3153-acid-5-CH ₂ OH	[2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid

Experimental Protocol Outline: In Vivo Rat Metabolism Study

- Animal Dosing: Administer ^{14}C -labeled **Flufenpyr-ethyl** (e.g., phenyl- ^{14}C) orally to rats.
- Sample Collection: House the rats in metabolism cages to allow for the separate collection of urine and feces over a set period (e.g., 7 days).
- Sample Preparation for Analysis:
 - Urine: Directly analyze or after appropriate dilution.
 - Feces: Homogenize and extract with a suitable solvent system (e.g., acetonitrile/water).
 - Tissues: Homogenize and extract.
- Analytical Method:
 - Quantification of ^{14}C : Use liquid scintillation counting to determine the total radioactivity in collected samples.
 - Metabolite Profiling and Identification: Employ High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS) to separate, quantify, and identify the metabolites.



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Caption: Workflow for a Rat Metabolism Study of **Flufenpyr-ethyl**.

Analytical Method for Environmental Samples

The determination of **Flufenpyr-ethyl** residues in environmental matrices such as soil and water is crucial for environmental fate studies. A general analytical approach involves extraction

followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 4: General Parameters for LC-MS/MS Analysis

Parameter	Description
Extraction Solvent	Acetonitrile or Ethyl Acetate
Cleanup	Solid Phase Extraction (SPE) with cartridges like C18 or PSA
Chromatographic Column	C18 reversed-phase column
Mobile Phase	Gradient of acetonitrile and water (often with formic acid)
Ionization Mode	Electrospray Ionization (ESI), typically in positive mode
Detection	Multiple Reaction Monitoring (MRM)

Experimental Protocol Outline: Analysis in Soil

- **Extraction:** Extract a known weight of soil with a suitable solvent (e.g., acetonitrile) by shaking or sonication.
- **Cleanup:** Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
- **Analysis:** Inject the cleaned-up extract into an LC-MS/MS system for separation and quantification.

Conclusion

Flufenpyr-ethyl is a highly effective herbicide with a well-defined mechanism of action targeting the PPO enzyme. This guide has provided a comprehensive technical overview of its chemical properties, biological activity, and methodologies for its synthesis and analysis. The presented data and workflows offer a valuable resource for researchers and professionals in

the fields of agricultural science and drug development. Further research into the specific protein-ligand interactions and the development of more detailed analytical protocols will continue to enhance our understanding and application of this important molecule.

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References

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- 2. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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